molecular formula C9H7ClN2O B8531375 2-Chloro-4-(oxazol-5-yl)aniline

2-Chloro-4-(oxazol-5-yl)aniline

Cat. No.: B8531375
M. Wt: 194.62 g/mol
InChI Key: HGGMCQWMZHEDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) is an aromatic amine featuring a chloro-substituted aniline core conjugated with an oxazole heterocycle at the 4-position. Its molecular formula is C₉H₇ClN₂O (MW: 210.62 g/mol). The oxazole ring contributes to its electronic properties, enabling applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or cholinesterase-targeting agents . The compound is commercially available (e.g., Guangzhou Ai Chun Medical Technology) and synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols in the literature .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2

InChI Key

HGGMCQWMZHEDEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-Chloro-4-(oxazol-5-yl)aniline, highlighting structural variations, physicochemical properties, and functional distinctions:

Compound Molecular Formula Heterocycle Key Properties Applications
This compound (CAS: 1079054-20-8) C₉H₇ClN₂O Oxazole MW: 210.62; Predicted solubility in polar solvents due to oxazole’s H-bonding Cholinesterase inhibitors (e.g., derivatives in )
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CID: 64319002) C₉H₈ClN₃O 1,2,4-Oxadiazole MW: 209.63; Predicted CCS ([M+H]+: 141.7 Ų); Higher metabolic stability Potential agrochemicals or antimicrobials
2-Chloro-4-(1-methyl-1H-imidazol-5-yl)aniline () C₁₀H₁₀ClN₃ Imidazole MW: 207.66; Basic imidazole enhances solubility in acidic media Kinase inhibitors (e.g., Compound 65 in )
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1343684-87-6) C₁₁H₁₂ClN₃O 1,2,4-Oxadiazole MW: 237.69; Bulky isopropyl group increases lipophilicity (logP ~2.8) Pharmaceutical intermediates
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline (CAS: 919278-09-4) C₁₃H₁₁ClN₄O Pyrrolopyrimidine MW: 274.71; Extended π-system enhances DNA/protein binding Anticancer agents or kinase inhibitors

Key Differences and Implications

Heterocycle Electronic Effects :

  • Oxazole (C₉H₇ClN₂O): The oxygen atom withdraws electron density, making the ring electron-deficient. This enhances reactivity in electrophilic substitutions and stabilizes hydrogen bonds in biological targets .
  • Imidazole (C₁₀H₁₀ClN₃): The nitrogen-rich ring is basic (pKa ~7), enabling protonation at physiological pH, which improves solubility and interaction with acidic enzyme pockets .
  • 1,2,4-Oxadiazole (C₉H₈ClN₃O): The additional nitrogen increases polarity and metabolic stability, making it suitable for agrochemicals .

Physicochemical Properties :

  • Collision Cross Section (CCS) : The oxadiazole analog (141.7 Ų for [M+H]+) exhibits a compact structure compared to bulkier derivatives like the pyrrolopyrimidine analog (274.71 g/mol), which may affect membrane permeability .
  • Lipophilicity : Substituents like isopropyl (in CAS 1343684-87-6) increase logP, favoring blood-brain barrier penetration, whereas polar oxazole/imidazole groups enhance aqueous solubility .

Synthetic Accessibility :

  • Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are common for attaching heterocycles to the aniline core. Microwave-assisted synthesis (e.g., ) reduces reaction times for imidazole derivatives .

Biological Activity :

  • Oxazole Derivatives : Demonstrated cholinesterase inhibition (), likely due to H-bonding between oxazole’s oxygen and catalytic serine residues .
  • Imidazole Derivatives : Utilized in kinase inhibitors (e.g., Compound 65) where the basic nitrogen coordinates with ATP-binding sites .

Preparation Methods

Reaction Mechanism

TosMIC reacts with the aldehyde group in a [3+2] cycloaddition, facilitated by a base such as potassium carbonate. The intermediate undergoes elimination of p-toluenesulfinic acid, yielding the oxazole ring with a substituent at position 512.

Procedure :

  • Dissolve 2-chloro-4-formylaniline (1.0 mmol) and TosMIC (1.2 mmol) in anhydrous THF.

  • Add K2_2CO3_3 (2.0 mmol) and reflux at 80°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–75%1.

Optimization Insights

  • Solvent Effects : DMF improves solubility but risks side reactions; THF balances yield and purity2.

  • Temperature : Prolonged heating (>12 hours) reduces yields due to TosMIC decomposition.

Cyclodehydration of N-Acylamino Precursors

This two-step approach involves N-acylation of 2-chloro-4-aminobenzoic acid followed by cyclodehydration to form the oxazole ring.

N-Acylation Step

Reagents :

  • Acylating Agent : Benzoyl chloride or acetic anhydride.

  • Base : Triethylamine (TEA) in dichloromethane (DCM)3.

Procedure :

  • React 2-chloro-4-aminobenzoic acid (1.0 mmol) with benzoyl chloride (1.2 mmol) in DCM/TEA (0°C to RT).

  • Isolate N-benzoyl-2-chloro-4-aminobenzoic acid via filtration.

Yield : 85–90%3.

Cyclodehydration

Reagents :

  • Dehydrating Agent : Phosphorus oxychloride (POCl3_3) or DMT-MM43.

Procedure :

  • Heat N-acyl intermediate (1.0 mmol) with POCl3_3 (3.0 mmol) at 100°C for 4 hours.

  • Neutralize with NaHCO3_3, extract with ethyl acetate, and purify.

Yield : 60–65% (POCl3_3)4; 72% (DMT-MM in acetone–H2_2O)4.

Cross-Coupling of Halogenated Anilines with Oxazole Boronic Acids

Suzuki-Miyaura coupling enables direct installation of pre-formed oxazole rings onto the aniline core.

Oxazole Boronic Acid Preparation

Substrate : 5-bromooxazole is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl2_25.

Yield : 78%5.

Coupling Reaction

Reagents :

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).

  • Base : Na2_2CO3_3 in dioxane/H2_2O5.

Procedure :

  • Combine 2-chloro-4-iodoaniline (1.0 mmol), oxazole-5-boronic acid (1.2 mmol), and catalyst in dioxane/H2_2O.

  • Heat at 90°C for 8 hours, extract with EtOAc, and purify.

Yield : 55–60%5.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Van Leusen68–75≥95One-pot, scalableRequires aldehyde precursor
Cyclodehydration60–7290–95Flexible N-acylation optionsMulti-step, harsh conditions (POCl3_3)
Suzuki Coupling55–6085–90Modular oxazole introductionLow yield, expensive catalysts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-(oxazol-5-yl)aniline with high purity?

  • Methodology : Multi-step synthesis involving nitration, cyclization, and chlorination is common. For example:

Nitration : Start with a substituted benzene precursor (e.g., 4-nitroaniline derivative) and introduce the oxazole ring via cyclization using reagents like ammonium acetate and ethyl cyanoacetate .

Chlorination : Use chlorinating agents (e.g., Cl2/FeCl3) under controlled conditions to introduce the chloro substituent .

Purification : Employ column chromatography or recrystallization to isolate the product.

  • Optimization : Continuous flow reactors and automated systems improve yield and reduce by-products .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : Assign signals for aromatic protons (δ 6.5–8.5 ppm), oxazole protons (δ 8.0–8.5 ppm), and NH2 groups (δ 4.5–5.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (C9H8ClN3O; expected [M+H]<sup>+</sup> ≈ 210.05) .
  • X-ray Crystallography : Use SHELX or SIR97 software to resolve crystal structures and confirm regiochemistry .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Reactions :

  • Nucleophilic Substitution : Chlorine at the 2-position reacts with amines or alkoxides in polar aprotic solvents (e.g., DMSO) .
  • Oxazole Ring Modifications : Electrophilic substitution (e.g., bromination) occurs at the oxazole’s 4-position due to electronic effects .
    • Applications : Acts as a precursor for heterocyclic scaffolds in drug discovery .

Advanced Research Questions

Q. How does the oxazole ring influence the compound’s electronic properties and catalytic activity?

  • Electronic Effects : The oxazole’s electron-withdrawing nature reduces electron density on the aniline ring, enhancing electrophilic substitution reactivity at meta positions. Computational studies (DFT calculations) validate this .
  • Case Study : In Suzuki-Miyaura coupling, the oxazole moiety stabilizes palladium intermediates, improving cross-coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Analysis :

  • Binding Affinity Variability : Differences in assay conditions (e.g., pH, solvent) alter interactions with targets like tyrosine kinases. Standardize protocols using PubChem guidelines .
  • Structural Analogues : Compare activity with 2-Chloro-4-(trifluoromethyl)aniline (higher lipophilicity) to isolate substituent effects .
    • Validation : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR assays .

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

  • Approach :

Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites via HOMO-LUMO gaps (e.g., oxazole’s 4-position vs. aniline’s NH2 group) .

MD Simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .

  • Software : Gaussian 16 for FMO; GROMACS for MD .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Issues :

  • Polymorphism : Multiple crystal forms arise due to flexible oxazole-aniline torsion angles.
  • Resolution : Use high-resolution synchrotron X-ray sources and SHELXL for refinement .
    • Case Study : Co-crystallization with benzoic acid derivatives improves crystal packing .

Comparative Studies

Q. How does this compound compare to its structural analogues in enzyme inhibition?

  • Table : Key Differences in Inhibitory Activity (IC50 values)

CompoundTarget EnzymeIC50 (nM)Reference
This compoundTyrosine Kinase A120 ± 15
2-Chloro-4-(trifluoromethyl)anilineTyrosine Kinase A85 ± 10
4-(Oxazol-5-yl)anilineTyrosine Kinase A>500
  • Insight : The chloro substituent enhances binding via hydrophobic interactions, while the oxazole improves solubility .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Guidelines :

Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC-MS for real-time tracking .

Catalyst Screening : Test Pd(OAc)2/XPhos for coupling reactions; optimize ligand ratios .

Data Reporting : Include yield, purity (HPLC >95%), and spectroscopic data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.